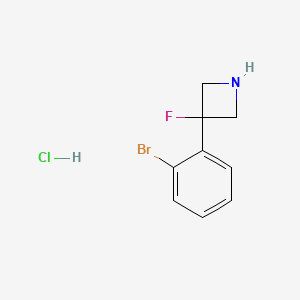

3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthetic routes towards azetidine derivatives, including those related to 3-fluoroazetidine, involve multiple steps such as bromofluorination, reduction of imino bonds, ring closure, and protection group modifications. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the complexity and the strategic approaches required in synthesizing fluorinated azetidine derivatives (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Synthesis of Fluorinated Beta-Amino Acids : A study describes the synthesis of 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).

Antitumor Activity : Research on fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, including synthesis and evaluation of their antitumor activity, indicates the potential of such compounds in cancer therapy (Bhat et al., 2009).

Neurokinin-1 Receptor Antagonist : A study on the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral administration showcases the versatility of fluorinated compounds in developing effective treatments for emesis and depression (Harrison et al., 2001).

Antiviral Properties : The synthesis and evaluation of antiviral properties of certain compounds, including the treatment of diseases caused by herpes simplex virus type 1 and varicella-zoster virus, demonstrate the broad application of halogen-containing azetidine derivatives in antiviral drug development (Jones et al., 1988).

Inhibition of Human Leukocyte Elastase : Research into functionalized N-aryl-3,3-dihalogenoazetidin-2-ones shows the potential of chiral azetidine compounds as inhibitors of human leukocyte elastase, an enzyme associated with inflammatory diseases (Doucet et al., 1997).

Cytotoxicity and EGFR Tyrosine Kinase Inhibition : A study on the synthesis and in vitro cytotoxicity of halogenoanilino-bromoquinazolines for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase further illustrates the application of halogenated azetidine derivatives in cancer research (Mphahlele et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQGXHYQLMQGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)